2-Iodoaniline

描述

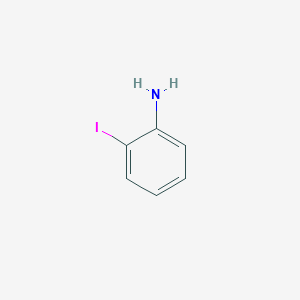

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPDKIDWEADHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060649 | |

| Record name | o-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-43-0 | |

| Record name | 2-Iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodoaniline

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a yellow to dark brown crystalline solid.[1][2] It is an aromatic amine that is instrumental as an organic building block in a variety of chemical reactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆IN | [3][4] |

| Molecular Weight | 219.02 g/mol | |

| CAS Number | 615-43-0 | |

| Appearance | Yellow to brown crystalline needles | |

| Melting Point | 55-58 °C | |

| Boiling Point | 262.0 ± 23.0 °C (Predicted) | |

| Density | ~1.8155 g/cm³ (estimate) | |

| pKa | 2.6 (at 25°C) | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, dichloromethane, ethyl acetate (B1210297), and toluene. | |

| Flash Point | >110 °C (>230 °F) | |

| LogP | ~2.59 |

Spectral Data

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.66 (d, J = 7.9Hz, 1H), 7.16 (t, J = 7.6Hz, 1H), 6.77 (d, J = 8.0Hz, 1H), 6.50 (t, J = 7.5Hz, 1H), 4.09 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ 146.69, 138.94, 129.29, 119.92, 114.68, 84.13 ppm | |

| Mass Spec (70eV) | m/z (%) = 219.0 | |

| Infrared (IR) | Spectra available, typically showing N-H and aromatic C-H stretching. |

Chemical Reactivity and Applications

This compound is a key intermediate in organic synthesis due to the reactivity of the amino group and the carbon-iodine bond. It is widely used in the pharmaceutical, agrochemical, and materials science industries.

Pharmaceutical Applications:

-

Anticancer Drugs: It is a common precursor for the synthesis of indole-based anticancer drugs.

-

Antifungal Agents: this compound is used to synthesize benzothiazole (B30560) derivatives with antifungal properties.

-

APIs: Its ability to undergo various transformations makes it invaluable for creating the core structures of many Active Pharmaceutical Ingredients (APIs).

Agrochemical Industry:

-

It serves as a starting material for various pesticides, herbicides, and plant growth regulators.

Organic Synthesis:

-

Heterocyclic Synthesis: The presence of the iodine atom allows for a range of transformations, making it a valuable building block for heterocyclic systems.

-

Carbonylation: It can be carbonylated to produce pentacyclic compounds.

-

Chiral Synthesis: Chiral iodoaniline-lactate based catalysts have been developed for use in asymmetric synthesis, such as the α-functionalization of ketones.

Key Synthetic Pathways Involving this compound

References

Synthesis of 2-Iodoaniline from Aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 2-iodoaniline from aniline (B41778), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides a comparative analysis of different methodologies, detailed experimental protocols, and a discussion of the underlying reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for the construction of complex heterocyclic scaffolds found in numerous biologically active molecules. Its utility in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, makes it an important intermediate in medicinal chemistry and materials science. The synthesis of this compound from aniline can be achieved through several pathways, each with its own advantages and limitations regarding yield, selectivity, and reaction conditions. This guide focuses on the most prevalent and effective methods: the Sandmeyer-type reaction involving diazotization of aniline and direct electrophilic iodination.

Synthetic Methodologies

The synthesis of this compound from aniline is primarily accomplished via two main strategies: a two-step diazotization-iodination sequence, which is a variation of the Sandmeyer reaction, and direct iodination of the aniline ring.

Diazotization of Aniline followed by Iodination

This classical and widely used method involves the conversion of aniline to a diazonium salt, which is then displaced by an iodide ion. This approach offers good yields and regioselectivity for the ortho-isomer, particularly when starting from an ortho-substituted precursor that is later converted to the amine.

The overall transformation is as follows:

-

Diazotization: Aniline is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the benzenediazonium (B1195382) salt.

-

Iodination: The diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI), to yield this compound.

While direct diazotization of aniline followed by iodination can produce a mixture of isomers, a more controlled synthesis of this compound often starts from 2-nitroaniline (B44862). This precursor is first converted to 2-iodonitrobenzene via a Sandmeyer reaction, and the nitro group is subsequently reduced to an amine.

Reaction Scheme: Synthesis from 2-Nitroaniline

Caption: Reaction pathway for the synthesis of this compound starting from 2-nitroaniline.

Direct Electrophilic Iodination of Aniline

Direct iodination of aniline with molecular iodine (I₂) is challenging due to the high reactivity of the aniline ring, which often leads to the formation of poly-iodinated products and oxidative side reactions, resulting in tar-like materials[1]. The strongly activating amino group directs substitution to the ortho and para positions.

To control the reaction and improve the yield of the desired mono-iodinated product, several strategies can be employed:

-

Protection of the Amino Group: The most effective method to control the reactivity of aniline is to protect the amino group, typically as an acetanilide. The acetyl group moderates the activating effect of the amino group, making the ring less susceptible to oxidation and favoring mono-iodination, primarily at the para position due to steric hindrance[1]. The acetyl group can be subsequently removed by hydrolysis to yield the iodoaniline.

-

Use of Milder Iodinating Agents: Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used for a more controlled iodination[1].

-

Control of Reaction Conditions: Performing the reaction at low temperatures and carefully controlling the stoichiometry of the reagents can help to minimize side reactions[1].

Reaction Scheme: Direct Iodination Challenges and Control

Caption: Comparison of direct versus controlled iodination of aniline.

Experimental Protocols

Synthesis of this compound from 2-Nitroaniline

This two-step procedure provides a reliable method for obtaining this compound with good yield and purity.

Step 1: Synthesis of 2-Iodonitrobenzene

-

Materials:

-

2-Nitroaniline: 5.0 g (0.036 mol)

-

Potassium iodide (KI): 10.0 g (0.060 mol)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

5% Sodium thiosulfate (B1220275) solution

-

-

Procedure:

-

Prepare the 2-nitrobenzenediazonium (B1203363) sulfate (B86663) from 5.0 g of 2-nitroaniline according to standard literature procedures.

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of potassium iodide in 10.0 mL of water.

-

Maintain the temperature of the potassium iodide solution below 40°C and slowly add the prepared diazonium salt solution dropwise with continuous stirring.

-

After the addition is complete, continue the reaction for 2 hours.

-

Cool the reaction mixture and filter to collect the brownish-yellow solid.

-

Wash the solid twice with hot water and then twice with a 5% sodium thiosulfate solution to remove any unreacted iodine.

-

The resulting yellow solid is 2-iodonitrobenzene.

-

-

Yield: 87.5%[2]

-

Melting Point: 51-52°C

Step 2: Reduction of 2-Iodonitrobenzene to this compound

-

Materials:

-

2-Iodonitrobenzene: 5.0 g (0.020 mol)

-

Iron powder (activated with HCl): 5.6 g (0.100 mol)

-

Ammonium (B1175870) chloride (NH₄Cl): 1 g

-

Anhydrous ethanol (B145695)

-

-

Procedure:

-

Place 5.6 g of activated iron powder in a 250 mL three-necked flask and wash it twice with anhydrous ethanol.

-

Add 35 mL of anhydrous ethanol and 1 g of ammonium chloride to the flask.

-

Equip the flask with a mechanical stirrer, reflux condenser, and thermometer, and begin heating.

-

Dissolve 5.0 g of 2-iodonitrobenzene in a small amount of anhydrous ethanol.

-

When the temperature in the flask reaches 60°C, slowly add the ethanol solution of 2-iodonitrobenzene dropwise.

-

After the addition is complete, reflux the reaction mixture for approximately 3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, filter the mixture.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

Wash and dry the resulting yellow or colorless needle-like crystals of this compound.

-

-

Yield: 90.1%

-

Melting Point: 56-57°C (literature: 55-58°C)

Direct Iodination of Aniline (for p-Iodoaniline)

While direct synthesis of this compound is challenging due to poor selectivity, a procedure for the synthesis of p-iodoaniline via direct iodination is well-established and illustrative of the general principles.

-

Materials:

-

Aniline: 110 g (1.2 moles)

-

Sodium bicarbonate (NaHCO₃): 150 g (1.8 moles)

-

Powdered iodine (I₂): 254 g (1 mole)

-

Water: 1 L

-

Ice

-

-

Procedure:

-

In a 3 L beaker, combine aniline, sodium bicarbonate, and water. Cool the mixture to 12-15°C using an ice bath.

-

With vigorous mechanical stirring, add powdered iodine in 15-20 g portions over 30 minutes.

-

Continue stirring for an additional 20-30 minutes after the final addition, by which time the color of free iodine should have largely disappeared.

-

Collect the crude p-iodoaniline, which separates as a dark crystalline mass, by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent like gasoline.

-

-

Yield: 75-84% (for p-iodoaniline)

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| Diazotization-Iodination | 2-Nitroaniline | NaNO₂, H₂SO₄, KI | 0-5 °C (diazotization), <40 °C (iodination) | 2-Iodonitrobenzene | 87.5 | 51-52 | |

| Reduction | 2-Iodonitrobenzene | Fe, NH₄Cl, Ethanol | Reflux (~60°C) | This compound | 90.1 | 56-57 | |

| Direct Iodination | Aniline | I₂, NaHCO₃ | 12-15 °C | p-Iodoaniline | 75-84 | 62-63 |

Conclusion

The synthesis of this compound from aniline can be effectively achieved through indirect methods, particularly by starting with 2-nitroaniline, which allows for a high-yielding and selective synthesis. The two-step process of diazotization followed by reduction provides a reliable route for obtaining pure this compound. Direct iodination of aniline is generally not selective for the ortho isomer and is more suitable for the synthesis of p-iodoaniline, especially when the amino group is protected. The choice of synthetic route will depend on the desired purity, yield, and the availability of starting materials and reagents. For researchers and professionals in drug development, the methods outlined in this guide provide a solid foundation for the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to 2-Iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-iodoaniline, a pivotal building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its versatile applications in key cross-coupling reactions and the synthesis of bioactive heterocyclic compounds.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 615-43-0 | [1][2] |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [3] |

| Appearance | Dark brown to yellow crystalline powder | [1] |

| Melting Point | 55-58 °C | |

| Boiling Point | 262 °C at 760 mmHg | |

| Density | 1.924 g/cm³ | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene (B151609). |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) will be present for the aromatic protons and the amine protons. | |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) will be present for the six carbon atoms of the benzene ring. | |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 219. | |

| IR Spectrum (KBr disc) | Characteristic peaks for N-H stretching of the amine and C-H and C=C stretching of the aromatic ring. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in several critical synthetic transformations are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2-aminobenzoic acid (anthranilic acid) followed by a Sandmeyer-type reaction with potassium iodide. A transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen has also been reported as a practical route.

Protocol: Decarboxylative Iodination of Anthranilic Acid

-

To a high-pressure stainless-steel reactor, add anthranilic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv).

-

Add acetonitrile (B52724) (CH₃CN) (10 mL) as the solvent.

-

Purge the reactor with oxygen gas three times.

-

Pressurize the reactor with oxygen (typically 1 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

This reaction forms a new carbon-nitrogen bond between this compound and an amine.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv).

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

This reaction couples this compound with a terminal alkyne to form a new carbon-carbon bond.

Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 1 mol%), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).

-

Add an anhydrous, degassed amine base as the solvent (e.g., triethylamine (B128534) or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Synthesis of Benzothiazoles

This compound is a key precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse biological activities, including antifungal properties.

Protocol: One-Pot Synthesis of 2-Substituted Benzothiazoles

-

In a reaction flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., toluene).

-

Add an acid chloride (1.1 equiv) and a base (e.g., pyridine) and stir at room temperature to form the corresponding N-(2-iodophenyl)amide.

-

To the reaction mixture, add Lawesson's reagent (0.5 equiv) and heat to reflux to convert the amide to the thioamide.

-

The in-situ generated thioamide undergoes intramolecular cyclization to form the benzothiazole (B30560) ring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, wash with an aqueous solution to remove by-products, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: Workflow for the synthesis of 2-substituted benzothiazoles.

Signaling Pathway Inhibition by this compound Derivatives

Derivatives of this compound, such as benzothiazoles, have been identified as promising antifungal agents. A key target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by benzothiazole derivatives.

References

Spectroscopic Profile of 2-Iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-iodoaniline, a vital intermediate in organic synthesis, particularly in the pharmaceutical industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₆IN, with a molecular weight of approximately 219.03 g/mol . The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals for the aromatic protons and the amine group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.66 | Doublet (d) | 7.9 | Aromatic CH |

| 7.16 | Triplet (t) | 7.6 | Aromatic CH |

| 6.77 | Doublet (d) | 8.0 | Aromatic CH |

| 6.50 | Triplet (t) | 7.5 | Aromatic CH |

| 4.09 | Singlet (s) | - | NH₂ |

Note: A second dataset shows similar patterns with slight variations in chemical shifts and coupling constants: δ 7.65 (dd, J = 7.8, 1.2Hz, 1H), 6.83 (td, J = 7.6, 1.3Hz, 1H), 6.79 (td, J = 7.7, 1.3Hz, 1H), 6.31 (dd, J = 7.8, 1.3Hz, 1H), 4.01 (s, 2H)[1].

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 146.69 | C-NH₂ |

| 138.94 | Aromatic CH |

| 129.29 | Aromatic CH |

| 119.92 | Aromatic CH |

| 114.68 | Aromatic CH |

| 84.13 | C-I |

Note: An alternative dataset presents the following chemical shifts: δ 148.3, 138.4, 128.4, 120.3, 114.4, 83.9[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. While a complete spectrum is best for analysis, key absorption bands are expected in the following regions.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 1620 - 1580 | C=C (aromatic) | Stretching |

| 1600 - 1500 | N-H | Bending |

| ~750 | C-H (aromatic) | Out-of-plane Bending |

| ~600 - 500 | C-I | Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak.

| m/z | Interpretation |

| 219 | Molecular Ion [M]⁺ |

The molecular weight of this compound is 219.0230 g/mol [2].

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or 500 MHz NMR spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 240 ppm, centered around 120 ppm.

-

Use a pulse angle of 30 degrees.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Allow the instrument to warm up for at least 15-30 minutes for stability.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet holder. This will be automatically subtracted from the sample spectrum.

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform to generate the infrared spectrum.

-

Identify the positions of the major absorption bands and correlate them to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a suitable solvent.

-

Ionization:

-

The sample is vaporized in the ion source.

-

A beam of electrons with a standard energy of 70 eV bombards the gaseous molecules.

-

This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

2-Iodoaniline safety and handling precautions

An In-depth Technical Guide to 2-Iodoaniline: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 615-43-0), an aniline (B41778) derivative used in various laboratory and manufacturing applications.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The information is compiled from multiple safety data sheets (SDS) and chemical safety resources.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes skin and eye irritation and may cause respiratory irritation.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Note: Classifications can vary slightly between suppliers.

The toxicological properties of this substance have not been fully investigated. Chronic exposure may lead to a toxic syndrome from iodide overdose, characterized by symptoms like excessive salivation, headache, fever, and skin rashes. The material may also induce methemoglobinemia, leading to cyanosis.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 615-43-0 | |

| Molecular Formula | C₆H₆IN | |

| Molecular Weight | 219.02 g/mol | |

| Appearance | Yellow to dark brown crystalline powder | |

| Melting Point | 55-58 °C | |

| Flash Point | > 110 °C / > 230 °F | |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk.

Handling Protocols

-

Ventilation: Use only outdoors or in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.

-

Personal Contact: Avoid all personal contact, including inhalation of dust. Do not get in eyes, on skin, or on clothing.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep the container tightly closed.

-

The substance is light-sensitive; store in a dark place.

-

Recommended storage may include refrigeration.

Table 3: Incompatible Materials and Hazardous Decomposition Products

| Category | Examples | Source |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, other irritating and toxic fumes. |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

-

Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower close to the workstation.

-

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). | |

| Skin Protection | Wear appropriate protective gloves (inspected prior to use) and clothing to prevent skin exposure. | |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. |

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.

Protocol for Emergency Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Get medical aid. Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Never give anything by mouth to an unconscious person. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately. Do NOT induce vomiting.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes. During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen iodide may be generated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.

Accidental Release Measures (Spill Protocol)

In case of a spill, personnel should be evacuated from the area. Do not let the product enter drains.

-

Personal Precautions: Use personal protective equipment as required. Avoid breathing dust, vapors, mist, or gas.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up:

-

Clean up spills immediately.

-

Use dry clean-up procedures and avoid generating dust.

-

Sweep up or absorb the material.

-

Place the material into a suitable, clean, dry, closed container for disposal.

-

Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

-

Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product. Containers may still present a chemical hazard when empty and should be handled accordingly.

References

A Technical Guide to 2-Iodoaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoaniline is a versatile organic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features, particularly the presence of an iodine atom ortho to an amino group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative analysis of suppliers, purity levels, and pricing. Furthermore, it details key experimental protocols for its application in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive scaffolds. The role of this compound derivatives as kinase inhibitors in oncology is also explored, with a focus on the relevant signaling pathways.

Commercial Availability and Suppliers

This compound (CAS No. 615-43-0) is readily available from a variety of commercial suppliers, ranging from large chemical manufacturers to specialized distributors. The purity of commercially available this compound is typically high, often exceeding 98%, making it suitable for most synthetic applications.[1][2] Pricing can vary depending on the supplier, quantity, and purity. For researchers requiring smaller quantities, several suppliers offer gram-scale amounts. For process development and larger-scale synthesis, bulk quantities are available from manufacturers and distributors specializing in fine chemicals.[3][4]

Below is a summary of prominent suppliers of this compound, along with typical purities, available quantities, and pricing information. Please note that prices are subject to change and may vary based on institutional agreements and current market conditions.

| Supplier | Purity | Available Quantities | Price (USD) per gram (approx.) |

| Sigma-Aldrich (Merck) | 98% | 5g, 25g | $11.02/g (for 5g) |

| Thermo Scientific Chemicals (Acros Organics) | 98% | 5g, 25g, 100g | $12.15/g (for 5g) |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5g, 25g | Contact for pricing |

| Calibre Chemicals | NLT 98% (GC) | Custom/Bulk | Contact for pricing |

| s d fine-chem limited | Min. 97.00% (GC) | 25g | ~$3.07/g |

| ChemScene | Contact for pricing | ||

| Chemsavers | 98% | 50g | $4.68/g |

| Laksh Finechem Pvt. Ltd. | 99% | 25kg | Contact for pricing |

| Infinium Pharmachem Limited | NLT 97.00% (GC) | Custom/Bulk | Contact for pricing |

| Chem-Impex | Contact for pricing |

Applications in Organic Synthesis

This compound is a key starting material in a multitude of organic transformations, primarily driven by the reactivity of the carbon-iodine bond. It is extensively used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are instrumental in the synthesis of complex molecular architectures from readily accessible precursors.

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. The specific conditions, including the choice of catalyst, ligand, base, and solvent, will vary depending on the specific reaction and substrates.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene/Water (4:1 mixture, 10 mL)

-

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

-

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

-

Copper(I) iodide (CuI, 0.01 mmol)

-

Triethylamine (Et₃N, 10 mL)

-

-

Procedure:

-

In a Schlenk flask, dissolve this compound in degassed triethylamine.

-

Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an argon atmosphere.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Benzothiazoles

This compound is a valuable precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities, including antifungal properties.

Experimental Protocol: Iron(III) Chloride-Catalyzed Synthesis of 2-Aminobenzothiazoles

-

Materials:

-

This compound (1.0 mmol)

-

Isothiocyanate (1.2 mmol)

-

Iron(III) chloride (FeCl₃, 0.1 mmol)

-

Octadecyltrimethylammonium chloride (0.1 mmol)

-

Water (10 mL)

-

-

Procedure:

-

In a round-bottom flask, combine this compound, isothiocyanate, iron(III) chloride, and octadecyltrimethylammonium chloride in water.

-

Heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Role in Drug Discovery: Kinase Inhibitors

Derivatives of this compound are important scaffolds in the development of kinase inhibitors for cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Indolin-2-one derivatives, which can be synthesized from this compound, are a prominent class of kinase inhibitors. These compounds often target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are key mediators of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and metastasis.

The general mechanism of action for these inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

References

The Synthetic Versatility of 2-Iodoaniline: A Technical Guide to Core Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Iodoaniline is a pivotal building block in modern organic synthesis, particularly valued in the fields of pharmaceutical and materials science. Its utility stems from the reactivity of the carbon-iodine bond, which is the most reactive among the aryl halides, facilitating a variety of powerful cross-coupling reactions under relatively mild conditions. The presence of the ortho-amino group provides a handle for further functionalization and directs the regioselectivity of certain reactions, making it a versatile precursor for the synthesis of a diverse array of complex molecules, including heterocyclic compounds, which are prevalent in drug candidates.[1] This technical guide provides an in-depth overview of the key reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid researchers in its effective application.

Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations that utilize this compound for the formation of carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond generally allows these reactions to proceed under milder conditions and with lower catalyst loadings compared to other haloanilines.[1]

Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2][3] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to many heterocyclic compounds, including indoles. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Quantitative Data for Sonogashira Coupling of this compound Derivatives:

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| N,N-Dimethyl-2-iodoaniline | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | High | |

| N-ethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | - |

Experimental Protocol: Sonogashira Coupling of N-ethyl-2-iodoaniline with Phenylacetylene

-

Reaction Setup: In a Schlenk flask, dissolve N-ethyl-2-iodoaniline (1.0 mmol, 247 mg) in degassed triethylamine (B128534) (10 mL).

-

Catalyst Addition: Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.01 mmol, 1.9 mg) to the solution.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and has been successfully applied to this compound and its derivatives.

Quantitative Data for Heck Reaction of 2-Iodoanilines:

| This compound Derivative | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |

| This compound | Ethyl acrylate (B77674) | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 93 | |

| 4-Methyl-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 85 | |

| 4-Chloro-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 88 |

Experimental Protocol: Ligand-Free Heck Reaction of this compound and Ethyl Acrylate

-

Reaction Setup: To a reaction tube, add this compound (1.0 mmol), ethyl acrylate (1.2 mmol), Pd(OAc)₂ (5.0 mol%), and NEt₃ (2.0 equiv).

-

Solvent Addition: Add CH₃CN (3.0 mL).

-

Reaction Execution: Seal the tube and heat the mixture at 100 °C in the air. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the 2-alkenylaniline product.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Iodoanilines:

| This compound Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | - |

Experimental Protocol: Suzuki-Miyaura Coupling of N-ethyl-2-iodoaniline

-

Reaction Setup: In a reaction vessel, combine N-ethyl-2-iodoaniline (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃).

-

Solvent and Catalyst Addition: Add a solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous solution of the base. Add the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction has become a go-to method for the synthesis of aryl amines, which are prevalent in medicinal chemistry.

Quantitative Data for Buchwald-Hartwig Amination of Iodobenzene with Aniline (Representative):

| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | K₂CO₃ | Water | 100 | 98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (e.g., this compound, 1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst, a suitable ligand, and a base (e.g., NaOt-Bu, K₃PO₄).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocycles, with indole (B1671886) synthesis being a prominent application.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed annulation of a this compound with an alkyne to form an indole. This method provides a direct route to substituted indoles.

Experimental Protocol: Larock Indole Synthesis

-

Reaction Setup: In a reaction vessel, combine this compound, an internal alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃, though sometimes optional), and a base (e.g., K₂CO₃). The use of an additive like LiCl can be beneficial.

-

Solvent Addition: Add a suitable solvent such as DMF.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Other Notable Reactions

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be used to form C-N, C-O, and C-S bonds. While palladium-catalyzed reactions are often preferred, the Ullmann reaction provides an alternative, particularly for certain substrates. The reaction of this compound with an alcohol or amine in the presence of a copper catalyst can yield the corresponding ether or diarylamine.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its participation in a wide range of powerful cross-coupling reactions, most notably those catalyzed by palladium, allows for the efficient construction of complex molecular architectures. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this important intermediate. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the applications of this compound in the creation of novel and functional molecules.

References

The Pivotal Role of 2-Iodoaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoaniline stands as a cornerstone in the edifice of modern organic synthesis. Its unique combination of a nucleophilic amino group and a reactive carbon-iodine bond on an aromatic scaffold makes it an exceptionally versatile building block. This guide provides an in-depth exploration of the pivotal role of this compound, offering a comprehensive overview of its applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. We present a compilation of key reactions, detailed experimental protocols, and quantitative data to empower researchers in leveraging the full potential of this remarkable intermediate.

Core Applications and Synthetic Utility

This compound is a key precursor in the construction of a diverse array of complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling and cyclization reactions. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.

Key Industrial Applications:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antifungal agents, neuroprotective drugs, and treatments for urogenital diseases.[1] Its derivatives are integral to the development of anti-cancer agents.

-

Agrochemicals: The reactivity of this compound is harnessed in the production of novel pesticides and herbicides, contributing to advancements in crop protection.[1]

-

Materials Science: Derivatives of this compound are utilized in the development of organic electronics, including organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse of Modern Synthesis

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to palladium(0), making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is a fundamental concept in organometallic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of this compound with boronic acids or their esters provides access to 2-aminobiphenyls, which are precursors to carbazoles and other medicinally important heterocyclic compounds.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 2-alkynylanilines. These are versatile intermediates for the synthesis of nitrogen-containing heterocycles, such as indoles.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 98 |

| 2 | 1-Hexyne | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (2) | DBU | DMF | 80 | 91 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NEt | Toluene | 70 | 94 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

In a Schlenk flask, dissolve this compound (1.0 mmol) in degassed triethylamine (B128534) (10 mL).

-

Under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.01 mmol).

-

Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While this compound itself is an amine, its derivatives can be further functionalized, or it can be coupled with other amines in more complex synthetic routes. The reaction is broadly applicable to a wide range of amines and aryl halides.[2][3]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 93 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 95 | 90 |

| 3 | n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination of a Substituted this compound

-

Add the aryl iodide (1.0 equiv), amine (1.2 equiv), and base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.

-

In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

-

Add the catalyst solution (e.g., Pd₂(dba)₃/Xantphos) to the Schlenk tube.

-

Add the anhydrous solvent (e.g., toluene) to the reaction mixture.

-

Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction by LC-MS or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can be used to synthesize 2-vinylanilines, which are valuable precursors for indoles and other nitrogen-containing heterocycles via intramolecular cyclization.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 85 |

| 2 | n-Butyl acrylate | Pd/C (5) | K₂CO₃ | NMP | 120 | 78 |

| 3 | Cyclohexene | Pd(PPh₃)₄ (3) | NaOAc | DMAc | 110 | 70 |

Experimental Protocol: Heck Reaction of this compound with Styrene

-

To a pressure tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triethylamine (2.0 mmol).

-

Add anhydrous DMF (5 mL).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling, dilute the mixture with water and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Synthesis of Heterocycles

This compound is a premier starting material for the synthesis of a multitude of heterocyclic systems.

Larock Indole (B1671886) Synthesis

This powerful reaction involves the palladium-catalyzed annulation of this compound with a disubstituted alkyne to directly form 2,3-disubstituted indoles.[4] This method is highly convergent and tolerates a wide range of functional groups.

Experimental Protocol: Larock Indole Synthesis

-

To a flask containing a magnetic stir bar, add this compound (1.0 equiv), the alkyne (2.0 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

-

Add palladium(II) acetate (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF via syringe.

-

Heat the mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC).

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

Synthesis of Carbazoles

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. A common route to carbazoles involves the initial N-arylation of this compound followed by an intramolecular palladium-catalyzed C-H activation/C-C bond formation.

Experimental Protocol: One-Pot Synthesis of Carbazoles

-

In a vial, combine the silylaryl triflate (1.1 mmol) and CsF (3.0 mmol) with a solution of this compound (1.0 mmol) in acetonitrile (B52724) (4 mL).

-

Stir the reaction mixture at room temperature for 10 hours under air.

-

Flush the vial with argon and add Pd(OAc)₂ (5 mol %) and PCy₃ (10 mol %).

-

Heat the reaction to 100 °C for 24 hours.

-

After cooling, wash the resulting solution with brine and extract with diethyl ether.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the carbazole (B46965) product.

Synthesis of Benzothiazoles

This compound is a key starting material for the synthesis of benzothiazole (B30560) derivatives, which exhibit a range of biological activities, including antifungal properties. One efficient method involves a tandem reaction with an isothiocyanate.

Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

-

To a mixture of this compound (1 mmol) and octadecyltrimethylammonium chloride (0.1 mmol) in water (5 mL), add the isothiocyanate (1.2 mmol) and FeCl₃ (10 mol%).

-

Stir the mixture at 100 °C for 12 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols with ligands have improved its scope and efficiency. This compound can be coupled with phenols, thiols, and other amines using this methodology.

| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenol (B47542) | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 85 |

| 2 | Thiophenol | Cu₂(OAc)₄ (5) | Phenanthroline (10) | Cs₂CO₃ | Pyridine | 130 | 78 |

| 3 | Aniline | Cu powder (stoich.) | None | K₂CO₃ | NMP | 180 | 65 |

Experimental Protocol: Ullmann Condensation of this compound with Phenol

-

To a sealable reaction tube, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMSO (5 mL).

-

Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound has firmly established itself as an indispensable reagent in the toolkit of the modern organic chemist. Its ability to participate in a vast array of powerful bond-forming reactions, particularly palladium- and copper-catalyzed transformations, provides efficient and versatile pathways to a wide range of complex organic molecules. The continued development of new catalytic systems and reaction protocols will undoubtedly further expand the synthetic utility of this important building block, enabling the creation of novel pharmaceuticals, agrochemicals, and materials with enhanced properties and functions. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this compound in their own endeavors.

References

An In-depth Technical Guide to 2-Iodoaniline Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoaniline and its derivatives are versatile building blocks in organic synthesis, playing a pivotal role in the development of a wide range of pharmaceuticals and agrochemicals. The presence of both an amino group and an iodine atom on the aromatic ring provides two reactive sites for various chemical transformations. The position of the iodine atom ortho to the amino group introduces unique steric and electronic effects that influence the reactivity and basicity of the molecule. This technical guide provides a comprehensive overview of the core properties of this compound derivatives, with a focus on their basicity, synthesis, and role in the development of therapeutic agents.

Core Concepts: Basicity of this compound Derivatives

The basicity of aniline (B41778) and its derivatives is a fundamental property that governs their reactivity and biological interactions. The lone pair of electrons on the nitrogen atom of the amino group is responsible for its basic character. The availability of this lone pair for protonation is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby increasing basicity (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa).[1]

The iodine atom at the ortho position in this compound derivatives exerts a combination of electronic and steric effects. Its electron-withdrawing inductive effect (-I) tends to decrease the basicity of the amino group. This effect can be modulated by the presence of other substituents on the aromatic ring.

Quantitative Data on Basicity

| Substituent (Position) | pKa |

| Aniline | 4.58 |

| 2-Methylaniline | 4.39 |

| 3-Methylaniline | 4.69 |

| 4-Methylaniline | 5.12 |

| 2-Nitroaniline | -0.29 |

| 3-Nitroaniline | 2.50 |

| 4-Nitroaniline | 1.02 |

| 2-Chloroaniline | 2.64 |

| 3-Chloroaniline | 3.34 |

| 4-Chloroaniline | 3.98 |

| 2-Aminophenol | 4.47 |

| 3-Aminophenol | 4.88 |

| 4-Aminophenol | 6.08 |

Table 1: Experimental pKa values of various substituted anilines. This data illustrates the influence of substituent position and electronic nature on the basicity of the aniline core.[2]

Experimental Protocols

The synthesis of this compound derivatives and their subsequent transformation into more complex molecules are crucial steps in drug discovery and development. The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound Derivatives

A variety of methods exist for the synthesis of substituted 2-iodoanilines. One common approach involves the direct iodination of anilines.

General Procedure for Iodination of Anilines:

-

Materials: Substituted aniline, iodine, suitable solvent (e.g., dichloromethane, acetic acid), and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).

-

Procedure:

-

Dissolve the substituted aniline in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine and the oxidizing agent to the cooled aniline solution with constant stirring.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

-

Synthesis of Indole (B1671886) Derivatives via Sonogashira Coupling

2-Iodoanilines are excellent starting materials for the synthesis of indole derivatives, which are prevalent scaffolds in many neuroprotective agents. The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between the this compound and a terminal alkyne, followed by cyclization to form the indole ring.

Detailed Protocol for Sonogashira Coupling of N-ethyl-2-iodoaniline:

-

Materials: N-ethyl-2-iodoaniline, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (B128534) (Et₃N), and a suitable solvent like dimethylformamide (DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-ethyl-2-iodoaniline (1.0 equivalent).

-

Add the solvent (DMF) and triethylamine (2.0 equivalents).

-

Sequentially add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents) and the copper(I) co-catalyst (CuI, 0.03 equivalents).

-

Finally, add the terminal alkyne (1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours.